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molecular formula C22H15N3OS B8733360 N-(6-(1H-indazol-5-yl)naphthalen-2-yl)thiophene-3-carboxamide CAS No. 919363-15-8

N-(6-(1H-indazol-5-yl)naphthalen-2-yl)thiophene-3-carboxamide

Cat. No. B8733360
M. Wt: 369.4 g/mol
InChI Key: ZXESJCIXCUBZES-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

5-bromo-1H-indazole (21 mg, 0.087 mmol), N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide (50 mg, 0.13 mmol), Fibercat palladium catalyst (Johnson-Matthey, 2.5 mg), and K2CO3 (2 M in water, 0.25 ml, 0.5 mmol) were combined in a microwave reaction vessel and 1,4-dioxane (2 ml) was added. The reaction tube was sealed and heated in the microwave (CEM microwave) at 50 Watts and 80 C for 10 minutes. The reaction was then cooled to room temperature, and more Fibercat palladium catalyst (8 mg) was added, along with 2 M Na2CO3 (0.25 ml). The reaction was heated in the microwave at 100 C and 75 Watts for 10 minutes, and then re-cooled to room temperature. The reaction was then diluted with water and methylene chloride, and the organic layer was separated, dried over sodium sulfate, filtered, concentrated, and treated with methylene chloride to afford a precipitate. This suspension was filtered, and the solid was collected to afford the title compound (14 mg, 44%). MS (ESI pos. ion) m/z: 370 (M+H). Calc'd Exact Mass for C22H15N3OS: 369.
Quantity
21 mg
Type
reactant
Reaction Step One
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2.5 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
8 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.CC1(C)C(C)(C)OB([C:19]2[CH:20]=[C:21]3[C:26](=[CH:27][CH:28]=2)[CH:25]=[C:24]([NH:29][C:30]([C:32]2[CH:36]=[CH:35][S:34][CH:33]=2)=[O:31])[CH:23]=[CH:22]3)O1.C([O-])([O-])=O.[K+].[K+].C([O-])([O-])=O.[Na+].[Na+]>[Pd].O.C(Cl)Cl.O1CCOCC1>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([C:19]3[CH:20]=[C:21]4[C:26](=[CH:27][CH:28]=3)[CH:25]=[C:24]([NH:29][C:30]([C:32]3[CH:36]=[CH:35][S:34][CH:33]=3)=[O:31])[CH:23]=[CH:22]4)=[CH:10][CH:9]=2)[CH:5]=[N:6]1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
21 mg
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
50 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C2C=CC(=CC2=CC1)NC(=O)C1=CSC=C1)C
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.5 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
8 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated in the microwave (CEM microwave) at 50 Watts and 80 C for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated in the microwave at 100 C and 75 Watts for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
treated with methylene chloride
CUSTOM
Type
CUSTOM
Details
to afford a precipitate
FILTRATION
Type
FILTRATION
Details
This suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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